![molecular formula C9H12F3NO4 B2559441 2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid CAS No. 2411309-38-9](/img/structure/B2559441.png)
2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-3-ynyl is a type of organic compound that contains a triple bond . Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H. It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .
Synthesis Analysis
TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .Molecular Structure Analysis
TFA is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group .Chemical Reactions Analysis
TFA is widely used in organic chemistry for various purposes . It can act as a catalyst in esterification reaction and condensation reaction .Physical And Chemical Properties Analysis
TFA is a colorless liquid with a vinegar-like odor . It has a density of 1.489 g/cm3 at 20 °C, a melting point of -15.4 °C, and a boiling point of 72.4 °C . It is miscible with water .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
- Sensitivity Enhancement in Bioanalysis : Trifluoroacetic acid is commonly used in hydrophilic interaction chromatography-electrospray tandem mass spectrometry (HILIC-ESI/MS/MS) for the analysis of basic compounds. A method to minimize TFA's negative effect, which suppresses ESI signals, involves the direct addition of acetic or propionic acid to mobile phases containing TFA, enhancing signal strength without compromising chromatography integrity (Shou & Naidong, 2005).
- Modification of Molecular Structures for Improved Detection : The derivatization of carboxylic acids to 2,2,2-trifluoroethylamide derivatives using an ionic carbodiimide and 2,2,2-trifluoroethylamine hydrochloride (TFEA) enables rapid, room temperature transformations. This method facilitates cleaner sample preparations and enhances the chromatographic characteristics and detection of acids by electron-capture detection (Ford, Burns, & Ferry, 2007).
Organic Synthesis Applications
- Cleavage Experiments : TFA's action on benzyl esters of amino acids demonstrates its utility in organic synthesis, specifically in enhancing the lability of ester groups. This finding has implications for solid-phase peptide synthesis (Stewart, 1967).
- Facilitation of Domino Reactions : TFA catalyzes one-pot, four-component synthesis of dihydropyrroles, showcasing its efficiency in facilitating complex organic transformations. This method emphasizes TFA's role in simplifying reaction setups and improving yield and work-up procedures (Lashkari et al., 2018).
Materials Science Applications
- Dual Sensor for Aromatic Amine and Acid Vapor : Compounds exhibiting aggregation-induced emission properties form gels and nanofibers that serve as effective dual sensors for detecting aromatic amine and volatile acid vapors, highlighting the versatility of these materials in environmental monitoring (Xue et al., 2017).
General Scientific Research
- Adjusting Crystal Morphology and Emission Behavior : The introduction of TFA can lead to molecular rearrangement, adjusting crystal morphology and emission behavior of organic fluorophores. This application underscores the potential of TFA in tailoring material properties for specific scientific and technological needs (Ye et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[but-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.C2HF3O2/c1-3-4-5-8(2)6-7(9)10;3-2(4,5)1(6)7/h1H,4-6H2,2H3,(H,9,10);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAXDECUCGOFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#C)CC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


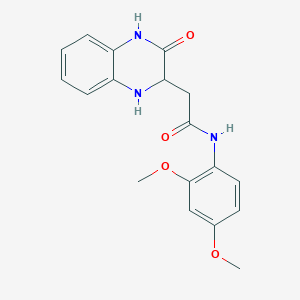
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559363.png)
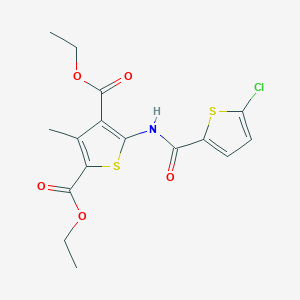
![tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/no-structure.png)

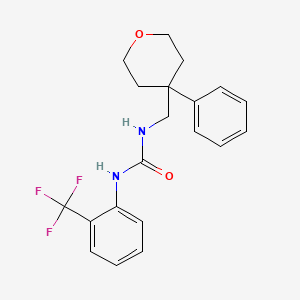
![2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B2559372.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2559373.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2559375.png)
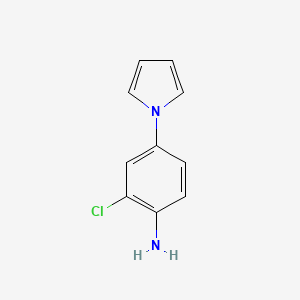
![5-[2-(4-Chloroanilino)vinyl]-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2559378.png)
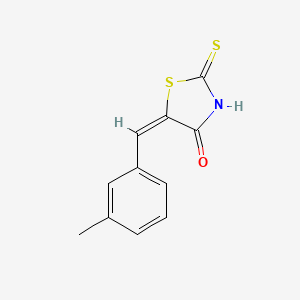
![Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2559381.png)